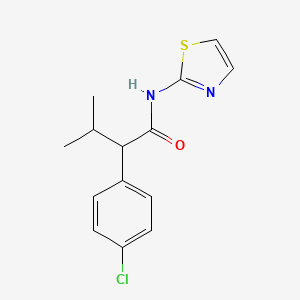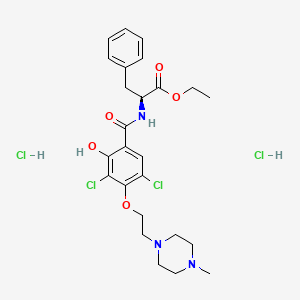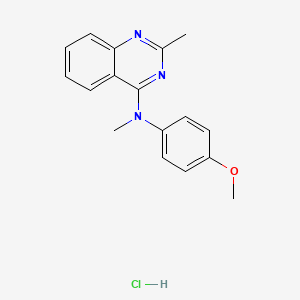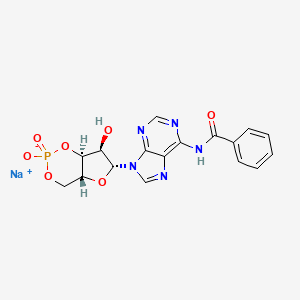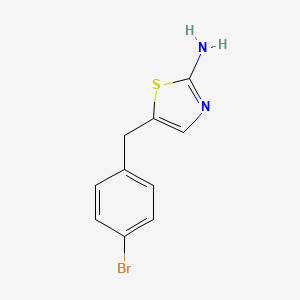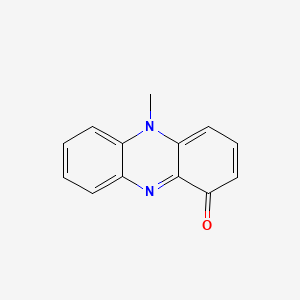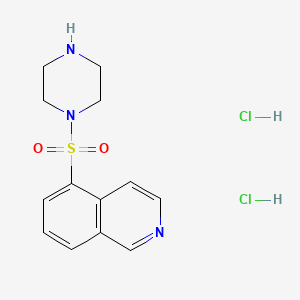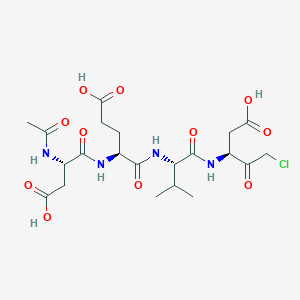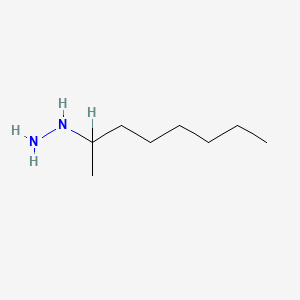
Octamoxin
Descripción general
Descripción
Octamoxin is a synthetic compound that belongs to the family of tricyclic antidepressants. It was first synthesized in the 1970s and has since been used in scientific research to investigate its potential therapeutic effects. Octamoxin has a unique chemical structure, which makes it distinct from other tricyclic antidepressants.
Aplicaciones Científicas De Investigación
Understanding Antibiotic Activities
Research has elucidated the general mechanism for the antibiotic activities of polymyxins and related peptides like octapeptins. However, detailed molecular descriptions of these phenomena are yet to be fully understood. Advanced biophysical technologies like NMR and ESR are pivotal for studying the effects of these peptide antibiotics on membrane structures, aiming to correlate the biological properties of these peptides with their effects on the physical properties of membranes (Storm, Rosenthal, & Swanson, 1977).
Therapeutic and Research Applications
Octreotide, an analogue of somatostatin, shows escalating therapeutic and research applications. Its use in conditions like acromegaly and endocrine tumors is almost routine. The potential application in conditions such as acute variceal bleeding and AIDS-related diarrhea, among others, is promising but requires further evaluation. This development also includes the possibility of treating carcinoma by targeting tumor cells (Ginsburg, 2011).
Impact on Reproductive and Neurological Development
A study on Octyl Methoxycinnamate (OMC) revealed that prenatal OMC exposure can affect both reproductive and neurological development in offspring. This includes altered hormone levels and changes in behavior and cognitive functions, highlighting the need for further research on the implications of human exposure to OMC (Axelstad et al., 2011).
Octreotide in Diabetic Retinopathy Therapy
A randomized controlled study demonstrated that octreotide could retard the progression of diabetic retinopathy. This indicates potential benefits in treating advanced retinal diseases and delaying the need for laser surgery, offering new therapeutic avenues (Grant et al., 2000).
Control of Tumor Growth in Neuroendocrine Tumors
Octreotide has shown significant effects in controlling tumor growth in patients with metastatic neuroendocrine midgut tumors. It represents an essential therapeutic option in managing these tumors and reducing the risk of tumor progression (Arnold et al., 2009).
Octreotide Modified Lipid Vesicles in Cancer Therapy
A study on octreotide-modified sterically stabilized liposomes for doxorubicin delivery revealed enhanced anticancer efficacy in somatostatin receptor 2 positive tumor models. This suggests a promising system for treating SSTR2-overexpressing cancers (Zhang et al., 2010).
Propiedades
Número CAS |
4684-87-1 |
|---|---|
Nombre del producto |
Octamoxin |
Fórmula molecular |
C8H20N2 |
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
octan-2-ylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-3-4-5-6-7-8(2)10-9/h8,10H,3-7,9H2,1-2H3 |
Clave InChI |
FODQIVGFADUBKE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)NN |
SMILES canónico |
CCCCCCC(C)NN |
Otros números CAS |
65500-65-4 4684-87-1 |
Sinónimos |
1-Methylheptylhydrazine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)
![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
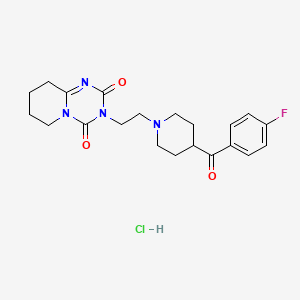
![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)
![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
